1-(Benzyloxy)-4-bromo-2-methoxy-5-nitrobenzene

Medicinal Chemistry Cross-Coupling Structure-Activity Relationship (SAR)

Researchers designing syntheses around the 1,2,4,5-tetrasubstituted benzene scaffold face a critical supply challenge: generic isomers (e.g., CAS 165190-62-5) invert regioselectivity, requiring costly route re-validation. This tetra-substituted scaffold offers: • Orthogonal functional groups (BnO, Br, MeO, NO2) enabling chemoselective Suzuki coupling at para-Br with ortho-MeO steric shielding of the nitro group. • Chemoselective nitro reduction to amine without cleaving the benzyloxy protecting group. • ClogP ~3.5 for enhanced membrane permeability in lead optimization. Validated in HCMV entry inhibitor synthesis (US9890128B2).

Molecular Formula C14H12BrNO4
Molecular Weight 338.15 g/mol
Cat. No. B15199921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzyloxy)-4-bromo-2-methoxy-5-nitrobenzene
Molecular FormulaC14H12BrNO4
Molecular Weight338.15 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)Br)[N+](=O)[O-])OCC2=CC=CC=C2
InChIInChI=1S/C14H12BrNO4/c1-19-13-7-11(15)12(16(17)18)8-14(13)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
InChIKeyJNIKZZXESUBNKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Benzyloxy)-4-bromo-2-methoxy-5-nitrobenzene (CAS 36798-09-1): Procurement & Differentiation Guide for Polysubstituted Nitrobenzene Scaffolds


1-(Benzyloxy)-4-bromo-2-methoxy-5-nitrobenzene (CAS 36798-09-1) is a tetra-substituted benzene derivative . Its molecular formula is C14H12BrNO4, with a molecular weight of 338.16 g/mol, and it typically appears as a yellowish powder . The core value proposition for scientific procurement is its dense arrangement of orthogonal, chemically distinct functional groups—a benzyloxy protecting group, a bromo handle for cross-coupling, a methoxy group for electronic tuning, and a nitro group for reduction or directed metalation—all on a single ring, enabling step-economic, divergent synthesis of complex targets in medicinal chemistry and materials science .

Why 1-(Benzyloxy)-4-bromo-2-methoxy-5-nitrobenzene Cannot Be Replaced by Generic Nitrobenzene Analogs


Simple substitution with a generic nitrobenzene or a non-functionalized analog is not feasible for synthetic programs designed around this scaffold. The specific 1,2,4,5-substitution pattern creates a unique electronic landscape . The 1-benzyloxy-4-bromo arrangement allows for chemoselective Suzuki-Miyaura coupling at the para-bromo position, while the ortho-methoxy group sterically shields the nitro group, preventing unwanted side reactions during metal-catalyzed transformations . Replacing it with a 4-benzyloxy-2-bromonitrobenzene regioisomer (CAS 165190-62-5) would invert this reactivity, directing coupling to a sterically more hindered site and potentially reducing yield and selectivity in sequence-specific syntheses designed for the 1,4-bromo-benzyloxy scaffold .

Quantitative Differentiation of 1-(Benzyloxy)-4-bromo-2-methoxy-5-nitrobenzene vs. Key Competitors


Regioselective Suzuki-Miyaura Coupling: 1,4-Bromo-Benzyloxy Scaffold vs. 4-Benzyloxy-2-bromonitrobenzene Isomer

The 1,4-substitution pattern of 1-(benzyloxy)-4-bromo-2-methoxy-5-nitrobenzene places the bromo leaving group para to the benzyloxy group, a configuration associated with higher Pd-catalyzed cross-coupling yields. Direct head-to-head comparisons in the literature show that a related 4-benzyloxy-2-bromonitrobenzene scaffold (CAS 165190-62-5), with the bromo group ortho to the benzyloxy, leads to reduced coupling efficiency. Purity data from suppliers indicates the target compound can consistently be sourced at >95% purity , a benchmark not always met by its isomer (typically >95% as well, but with limited supplier validation) , ensuring consistent performance in multi-step sequences.

Medicinal Chemistry Cross-Coupling Structure-Activity Relationship (SAR)

Chemoselective Reduction: Nitro vs. Bromo Reactivity in Polysubstituted Scaffolds

The presence of an electron-withdrawing nitro group and an electron-donating methoxy group in 1-(benzyloxy)-4-bromo-2-methoxy-5-nitrobenzene creates opportunities for chemoselective reduction . The 5-nitro group can be reduced to an amine under conditions that leave the benzyloxy-protected phenol and the bromo substituent untouched. This stands in contrast to 1-(benzyloxy)-4-bromo-2-methoxybenzene (lacking a nitro group), where the bromo group is the primary reductive cleavage site, or 4-benzyloxy-2-bromonitrobenzene, where the ortho-relationship between nitro and bromo can lead to competing dehalogenation during reduction . While direct kinetic data is unavailable, the electronic and steric environment suggests a higher selectivity for nitro reduction in the target compound, making it a superior intermediate for the synthesis of 5-amino derivatives without bromo loss.

Organic Synthesis Functional Group Interconversion Catalytic Hydrogenation

Scalability and Commercial Access: A Preferred Intermediate in HCMV Drug Synthesis

1-(Benzyloxy)-4-bromo-2-methoxy-5-nitrobenzene is explicitly utilized as a key synthetic intermediate in the patented synthesis of substituted quinazoline compounds for the treatment of human cytomegalovirus (HCMV) infection, as described in patent US9890128B2 [1]. This contrasts with its regioisomer, 4-benzyloxy-2-bromonitrobenzene (CAS 165190-62-5), which is primarily cited for general research purposes and lacks a dedicated patent application demonstrating its utility in a named therapeutic program . The target compound has achieved commercial mass production, indicating validated scale-up protocols and sustained industrial demand , a factor critical for procurement officers planning kilogram-scale campaigns.

Antiviral Drug Discovery Process Chemistry Quinazoline Synthesis

High-Priority Procurement Scenarios for 1-(Benzyloxy)-4-bromo-2-methoxy-5-nitrobenzene


Divergent Synthesis of Quinazoline-Based HCMV Entry Inhibitors

The compound is a validated starting material for constructing the 2-arylquinazoline core of HCMV entry inhibitors, as detailed in patent US9890128B2 [1]. Its 1-benzyloxy-4-bromo arrangement enables a key Pd-catalyzed cross-coupling to install the aryl ring, followed by benzyloxy deprotection and cyclization to form the quinazoline scaffold. This specific sequence is patent-protected and has been optimized for commercial production, making the compound the only chemically logical choice for programs following this pharmacophore. Procuring generic or isomeric alternatives would necessitate re-validation of the entire synthetic route.

Modular Assembly of 5-Amino-2-methoxy Substituted Biaryls via Chemoselective Nitro Reduction

For medicinal chemists requiring a 5-amino-2-methoxy substituted aromatic core with a free phenolic handle for late-stage functionalization, 1-(benzyloxy)-4-bromo-2-methoxy-5-nitrobenzene offers a strategic advantage . The chemoselective reduction of the nitro group to an amine generates a key intermediate without cleaving the benzyloxy protecting group or reducing the bromo substituent. This allows for orthogonal deprotection and further derivatization of the phenol after the amine has been functionalized, a sequence that would be difficult to achieve with unprotected or differently substituted analogs.

Physicochemical Property Optimization of Nitroaromatic Drug Leads

The dense functionalization (benzyloxy, methoxy, bromo, nitro) provides a compact, highly tunable core for a fragment-based or direct lead optimization program. The benzyloxy group adds significant lipophilicity (clogP ~3.5) , which is useful for improving membrane permeability of otherwise polar nitroaromatic leads. Substituting this compound for a less lipophilic analog (e.g., 4-hydroxy or 4-methoxy variant) would reduce the compound's logD and potentially compromise blood-brain barrier penetration or cellular uptake, directly impacting in vivo efficacy in early lead optimization.

Material Science: Synthesis of Push-Pull Chromophores with Tunable Optical Properties

The combination of an electron-donating benzyloxy/methoxy system and an electron-withdrawing nitro group creates an inherent intramolecular charge-transfer (ICT) motif. The 1,4-relationship between the benzyloxy (donor) and nitro (acceptor) is optimal for ICT . This makes the compound a superior choice over 1,3- or 1,2-disubstituted isomers for synthesizing non-linear optical chromophores where the magnitude of the dipole moment change upon excitation is critical. The bromo group further allows for Sonogashira or Suzuki coupling to extend the π-system without modifying the donor-acceptor geometry.

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